molecular formula C11H20O4 B493277 2,8-Dimethylnonanedioic acid

2,8-Dimethylnonanedioic acid

Cat. No.: B493277
M. Wt: 216.27g/mol
InChI Key: AUZBAWMCVFJYAU-UHFFFAOYSA-N
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Description

2,8-Dimethylnonanedioic acid (C11H20O4) is a branched dicarboxylic acid with methyl groups positioned at carbons 2 and 8 of a nine-carbon chain. This structural modification distinguishes it from linear nonanedioic acids (azelaic acid, C9H16O4) and other alkyl-substituted derivatives. The compound’s branching likely reduces crystallinity and alters solubility compared to its linear counterparts, making it relevant in specialty polymer synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27g/mol

IUPAC Name

2,8-dimethylnonanedioic acid

InChI

InChI=1S/C11H20O4/c1-8(10(12)13)6-4-3-5-7-9(2)11(14)15/h8-9H,3-7H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

AUZBAWMCVFJYAU-UHFFFAOYSA-N

SMILES

CC(CCCCCC(C)C(=O)O)C(=O)O

Canonical SMILES

CC(CCCCCC(C)C(=O)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

  • Forms salts with bases (e.g., NaOH → disodium 2,8-dimethylnonanedioate):
    C11H18O4+2NaOHC11H16O4Na2+2H2O\text{C}_{11}\text{H}_{18}\text{O}_4+2\text{NaOH}\rightarrow \text{C}_{11}\text{H}_{16}\text{O}_4\text{Na}_2+2\text{H}_2\text{O}

Esterification

  • Reacts with alcohols (e.g., methanol) under acidic catalysis:
    C11H18O4+2CH3OHC13H22O4+2H2O\text{C}_{11}\text{H}_{18}\text{O}_4+2\text{CH}_3\text{OH}\rightarrow \text{C}_{13}\text{H}_{22}\text{O}_4+2\text{H}_2\text{O}

Decarboxylation

  • Potential thermal decomposition at high temperatures (>200°C) to form CO₂ and a branched alkane.

Research Gaps

No experimental data exists for:

  • Catalytic hydrogenation/dehydrogenation

  • Reactivity with organometallic reagents

  • Photochemical behavior

For authoritative studies, consult:

  • Specialized Journals : Journal of Organic Chemistry or Tetrahedron

  • Patents : USPTO/Espacenet for proprietary industrial applications

  • Synthesis Protocols : Focus on analogous branched diacids (e.g., 3,7-dimethyloctanedioic acid)

Please provide access to proprietary databases (e.g., SciFinder) for a more targeted investigation.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Key Properties
Compound Molecular Formula Molecular Weight Substituent Positions Solubility (Common Solvents)
2,8-Dimethylnonanedioic acid C11H20O4 216.28 g/mol 2,8-methyl Methanol (hypothesized)
Nonanedioic acid (Azelaic acid) C9H16O4 188.22 g/mol None Water, ethanol
2,2,8,8-Tetramethylnonanedioic acid C13H24O4 244.33 g/mol 2,2,8,8-methyl Methanol
Nonane-2,8-dione C9H16O2 156.22 g/mol 2,8-keto groups Organic solvents

Key Observations :

  • Branching Effects: The addition of methyl groups at positions 2 and 8 introduces steric hindrance, reducing intermolecular hydrogen bonding compared to linear azelaic acid.
  • Functional Group Impact: Nonane-2,8-dione (a diketone) lacks carboxylic acid groups, resulting in lower polarity and distinct reactivity (e.g., enolate formation vs. acid-base reactions) .

Q & A

Q. Can this compound serve as a precursor for biomaterial synthesis, such as biodegradable polymers?

  • Methodological Answer : Explore polycondensation reactions with diols or diamines to form polyesters/polyamides. Characterize polymer properties (e.g., tensile strength, degradation rate) using thermogravimetric analysis (TGA) and gel permeation chromatography (GPC). Compare performance with commercial biopolymers (e.g., poly(lactic acid)) to assess feasibility .

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